![molecular formula C12H23NO B1461754 [1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol CAS No. 1206676-20-1](/img/structure/B1461754.png)

[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol

Übersicht

Beschreibung

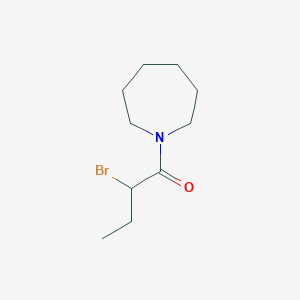

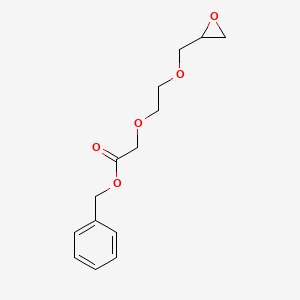

“[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 100049-71-6 . It has a molecular weight of 183.29 and its linear formula is C11H21NO .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21NO/c13-9-10-6-7-12 (8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 . This indicates that the molecule contains a cyclohexyl group attached to a pyrrolidin-3-yl group via a methylene bridge, and a hydroxyl group attached to the pyrrolidin-3-yl group.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 183.29 . The InChI code is 1S/C11H21NO/c13-9-10-6-7-12 (8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the resources.Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Organic Synthesis

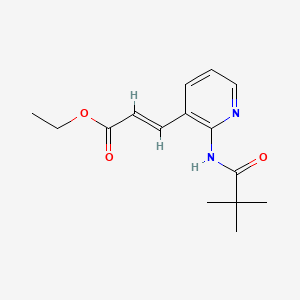

Fulvene Synthesis : An efficient catalytic method for synthesizing fulvenes via pyrrolidine-catalyzed condensation of carbonyl compounds has been developed, showcasing the utility of pyrrolidine derivatives in facilitating reactions in organic synthesis (Coşkun & Erden, 2011).

Polyheterocyclic Systems Construction : Pyrrolidine derivatives participate in multicomponent reactions leading to unique polyheterocyclic compounds, demonstrating their versatility in creating complex organic structures (Cao et al., 2019).

Asymmetric Alternating Copolymerization : Dimeric zinc complexes incorporating pyrrolidin-2-yl)methanol ligands have shown efficacy in asymmetric alternating copolymerization of cyclohexene oxide and CO2, highlighting the role of pyrrolidine derivatives in polymer chemistry (Nakano, Nozaki, & Hiyama, 2003).

Crystallography and Structural Analysis

- Crystal Structure Analysis : Studies involving pyrrolidine derivatives often include detailed crystallographic analysis, providing insights into their molecular conformations and interactions. For example, the triprolidinium cation of a complex compound was analyzed, showing how N atoms on pyrrolidine groups interact within crystal structures (Dayananda et al., 2012).

Biocatalysis

- Biocatalytic Synthesis : The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrates the potential of using biocatalysts for synthesizing pyrrolidine-related compounds in a green and efficient manner (Chen et al., 2021).

Safety and Hazards

Wirkmechanismus

Pyrrolidine Ring in Drug Discovery

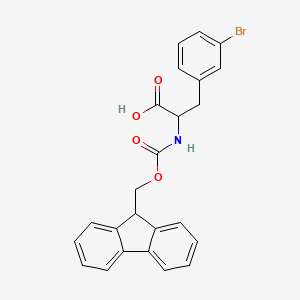

The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Bioactive Molecules with Pyrrolidine Ring

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function due to its impact on cholinergic signaling . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into target cells . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity.

Eigenschaften

IUPAC Name |

[1-(cyclohexylmethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJBWLXAQMILRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

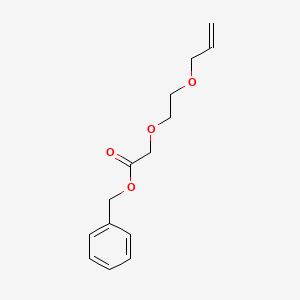

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)